Prelactone C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

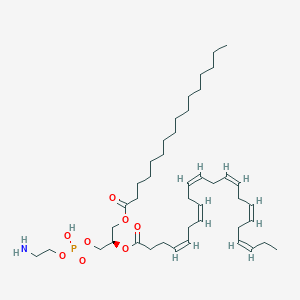

Prelactone C is a natural product found in Streptomyces and Streptomyces griseus with data available.

Scientific Research Applications

Synthesis Approaches and Methods

Prelactone C, as a significant compound, has been the subject of various synthesis methods and techniques. A noteworthy method is the catalytic, asymmetric 2,3-trans-selective hetero Diels-Alder reaction, which was used to synthesize (+)-prelactone C. This method involved the use of a chiral zirconium complex and was notable for its high trans-selectivities and enantioselectivities (Yamashita et al., 2002). Furthermore, another synthesis approach for 5-Epi-prelactone C involved Palladium(II)-catalyzed stereocontrolled cyclization via hemiacetal intermediates. This method achieved stereoselective 1,3-chirality transfer in net retention of stereochemistry (Miyazawa et al., 2004).

Applications in Biomedical Research

Prelactone C has been indirectly associated with various biomedical research areas. For instance, compounds structurally related to Prelactone C have been isolated from Schisandra chinensis. These compounds, including Pre-schisanartanin and schindilactones A-C, have unique carbon skeletons and have provided new insights into the biosynthesis of triterpenoids with schisanartane skeleton. Their structures were determined through extensive spectroscopic analysis (Huang et al., 2007). Moreover, spirolactones, which share a structural relationship with Prelactone C, have been studied for their antagonistic properties on the mineralocorticoid receptor (MR). The understanding of spirolactone recognition by MR could have implications in designing more effective MR antagonists, contributing to the treatment of conditions like hypertension (Huyet et al., 2007; Fagart et al., 2005).

Biochemical and Pharmacological Studies

The investigation of the biochemical and pharmacological properties of Prelactone C and related compounds has been a point of interest. For example, spironolactone, a spirolactone, has been evaluated for its effects on heart failure with preserved ejection fraction, although the primary outcomes were not significantly reduced (Pitt et al., 2014). Another study found that spironolactone inhibited the growth of cancer stem cells by impairing DNA damage response, suggesting its potential as an anticancer agent (Gold et al., 2019).

properties

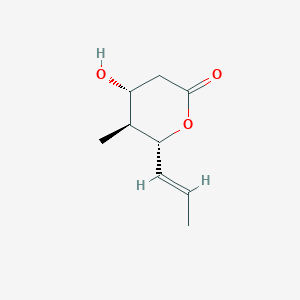

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(4R,5S,6R)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-one |

InChI |

InChI=1S/C9H14O3/c1-3-4-8-6(2)7(10)5-9(11)12-8/h3-4,6-8,10H,5H2,1-2H3/b4-3+/t6-,7+,8+/m0/s1 |

InChI Key |

UHQLZADFLWDALF-WDNVJQORSA-N |

Isomeric SMILES |

C/C=C/[C@@H]1[C@H]([C@@H](CC(=O)O1)O)C |

Canonical SMILES |

CC=CC1C(C(CC(=O)O1)O)C |

synonyms |

prelactone C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(12Z,25Z)-5,16,21,32,36-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243435.png)

![methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B1243439.png)

![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)

![[1-Benzyl-7-chloro-1H-quinolin-(4E)-ylidene]-propyl-amine](/img/structure/B1243446.png)

![6-bromo-3-[(2R,5S)-5-(6-bromo-1H-indol-3-yl)-1,4-dimethylpiperazin-2-yl]-1H-indole](/img/structure/B1243449.png)